Bis(2,4,6-trimethylpyridinio)dichlorocuprate(II)
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Overview
Description
Bis(2,4,6-trimethylpyridinio)dichlorocuprate(II): is a coordination compound that features a copper(II) ion coordinated by two 2,4,6-trimethylpyridinium ligands and two chloride ions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) typically involves the reaction of copper(II) chloride with 2,4,6-trimethylpyridine in an appropriate solvent. The reaction conditions often include:
Solvent: A polar solvent such as ethanol or water.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Stoichiometry: A stoichiometric ratio of copper(II) chloride to 2,4,6-trimethylpyridine is maintained to ensure complete coordination.
Industrial Production Methods: While specific industrial production methods for bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) can undergo various types of chemical reactions, including:
Oxidation-Reduction: The copper(II) center can participate in redox reactions, potentially being reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution: The chloride ligands can be substituted by other anions or ligands, depending on the reaction conditions and the nature of the substituting species.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Halide salts, phosphines, or other ligands.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new coordination compounds with different ligands, while redox reactions may result in the formation of copper(I) or copper(III) species.
Scientific Research Applications
Bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a model compound for studying coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism by which bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) exerts its effects is primarily related to its ability to coordinate with various ligands and participate in redox reactions. The copper(II) center can interact with molecular targets, such as enzymes or DNA, potentially leading to biological effects. The specific pathways involved depend on the nature of the interactions and the cellular context.
Comparison with Similar Compounds
Bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) can be compared with other similar coordination compounds, such as:
Bis(2,4,6-trimethylpyridinio)dichloronickelate(II): Similar structure but with nickel(II) as the central metal ion.
Bis(2,4,6-trimethylpyridinio)dichloropalladate(II): Similar structure but with palladium(II) as the central metal ion.
Uniqueness: The uniqueness of bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) lies in its specific coordination environment and the properties conferred by the copper(II) center. This makes it particularly interesting for applications that require specific redox properties or interactions with biological molecules.
Properties
IUPAC Name |
dichlorocopper;2,4,6-trimethylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H11N.2ClH.Cu/c2*1-6-4-7(2)9-8(3)5-6;;;/h2*4-5H,1-3H3;2*1H;/q;;;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MICATHXXVBDHHY-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)C)C.CC1=CC(=NC(=C1)C)C.Cl[Cu]Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2CuN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162670 |
Source
|
Record name | Bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14430-03-6 |
Source
|
Record name | Bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014430036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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